1-(5-(2,6-Difluorophenyl)furan-2-yl)-N-methylmethanamine
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Overview
Description
1-(5-(2,6-Difluorophenyl)furan-2-yl)-N-methylmethanamine is an organic compound characterized by the presence of a furan ring substituted with a difluorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,6-Difluorophenyl)furan-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Attachment of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2,6-Difluorophenyl)furan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
1-(5-(2,6-Difluorophenyl)furan-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(2,6-Difluorophenyl)furan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-(5-Phenylfuran-2-yl)-N-methylmethanamine: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-(5-(2,6-Dichlorophenyl)furan-2-yl)-N-methylmethanamine: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
Properties
Molecular Formula |
C12H11F2NO |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-[5-(2,6-difluorophenyl)furan-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H11F2NO/c1-15-7-8-5-6-11(16-8)12-9(13)3-2-4-10(12)14/h2-6,15H,7H2,1H3 |
InChI Key |
IZDQZGOUGVFDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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